Tau Peptide (268-282) Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

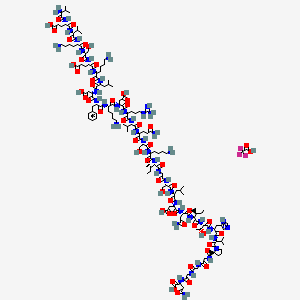

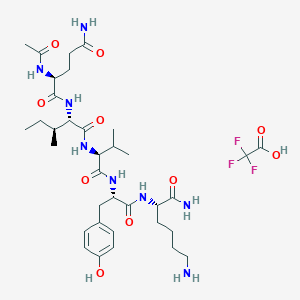

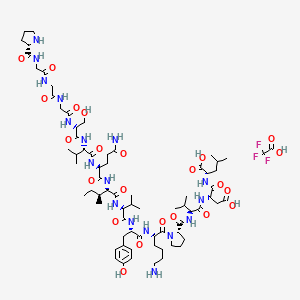

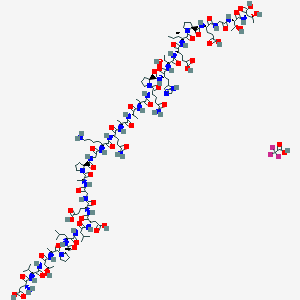

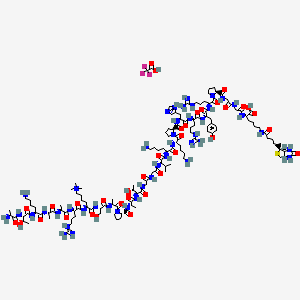

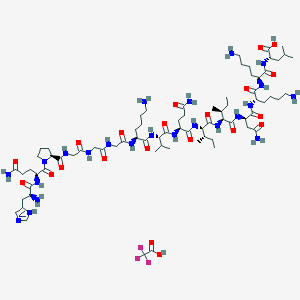

Tau Peptide (268-282) Trifluoroacetate is a polypeptide that can be found by peptide screening . It is a synthetic peptide with the sequence H-His-Gln-Pro-Gly-Gly-Gly-Lys-Val-Gln-Ile-Ile-Asn-Lys-Lys-Leu-OH . The molecular weight of this peptide is 1616.93 and its chemical formula is C₇₂H₁₂₅N₂₃O₁₉ .

Synthesis Analysis

Peptide screening is a research tool that pools active peptides primarily by immunoassay . This tool can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .Molecular Structure Analysis

The molecular structure of Tau Peptide (268-282) Trifluoroacetate is complex. The sequence of this peptide is His-Gln-Pro-Gly-Gly-Gly-Lys-Val-Gln-Ile-Ile-Asn-Lys-Lys-Leu . The molecular weight of this peptide is 1616.91 and its formula is C 72 H 125 N 23 O 19 .Chemical Reactions Analysis

Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides .Physical And Chemical Properties Analysis

The physical and chemical properties of Tau Peptide (268-282) Trifluoroacetate include a molecular weight of 1616.91 and a chemical formula of C 72 H 125 N 23 O 19 . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .Wissenschaftliche Forschungsanwendungen

Trans-Activation Domains in Glucocorticoid Receptor

Hollenberg and Evans (1988) identified a 30 amino acid peptide known as tau 2, functioning as an activation domain in the human glucocorticoid receptor. This domain, when fused to yeast GAL4 as part of the ligand-binding domain, creates a hormone-inducible activator. Tau 2 operates independently of its position and enhances function when multimerized. A similar independent activity is also present in the receptor's amino terminus, with both sequences sharing acidic characteristics, potentially common with yeast activator sequences (Hollenberg & Evans, 1988).

Identification in Alzheimer's Disease

Iqbal et al. (1989) focused on Alzheimer's disease, identifying a tau peptide in paired helical filaments (PHF). They found that antiserum to specific tau peptides labeled all bovine tau polypeptides and PHF in Alzheimer disease brain. This study suggests that some tau peptide isoforms might differ from predicted cDNA sequences, indicating an abnormal phosphorylation of tau in PHF (Iqbal et al., 1989).

Structural Characterization in Transactivation Domain

Dahlman-Wright et al. (1995) performed a structural characterization of a tau 1 core peptide fragment. They discovered that the tau 1 core acquires significant alpha-helical structure in the presence of trifluoroethanol, a secondary structure-forming agent. This finding suggests alpha-helices are vital for transactivation in vivo, indicating the structural significance of the tau peptide in various biological processes (Dahlman-Wright et al., 1995).

Role in Alzheimer's Disease Brain

Hasegawa et al. (1992) analyzed tau protein in Alzheimer's disease brain, finding modifications such as abnormal phosphorylation. This study is significant in understanding the biochemical alterations of tau in neurodegenerative diseases (Hasegawa et al., 1992).

Influence on Microtubule Binding and Assembly

Goode et al. (1997) explored the interaction between the proline-rich and repeat regions of tau, emphasizing its role in enhancing microtubule binding and assembly in neuronal cells. Their findings contribute to the understanding of tau's functional role in microtubule dynamics, particularly relevant in neurodegenerative disorders like Alzheimer's disease (Goode et al., 1997).

Wirkmechanismus

- Tau Protein : Tau is a microtubule-associated protein primarily expressed in the central and peripheral nervous systems. It plays a critical role in neuron morphology, axon development, and navigation by binding to tubulin and regulating microtubule assembly and stabilization .

- Role : Under normal conditions, wild-type tau is highly soluble and shows little tendency for aggregation. However, pathological conditions can induce or promote tau aggregation, leading to the formation of neurofibrillary tangles (NFTs) characteristic of tauopathies, including Alzheimer’s disease .

- Interaction with Microtubules : Tau acts as a competitor for dynein and kinesin binding sites on microtubules. It can directly modulate kinesin binding via its N-terminus and alter dynein binding .

- Aggregation Mechanism : The monomeric structure of tau is highly disordered, but the aggregate structure is formed by closed packing of β-strands. Aggregated tau forms neurofibrillary tangles, which are toxic to neurons .

- Tauopathies : Aggregation of tau into NFTs characterizes various neurodegenerative diseases, including Alzheimer’s disease, Parkinson’s disease, and others. These diseases involve disrupted microtubule dynamics and neuronal dysfunction .

Target of Action

Mode of Action

Biochemical Pathways

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2R)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H125N23O19.C2HF3O2/c1-9-40(7)59(69(110)90-49(32-54(79)98)66(107)87-45(19-12-15-27-74)62(103)86-46(20-13-16-28-75)63(104)91-50(72(113)114)30-38(3)4)94-70(111)60(41(8)10-2)93-65(106)47(22-24-52(77)96)88-68(109)58(39(5)6)92-64(105)44(18-11-14-26-73)85-57(101)36-82-55(99)34-81-56(100)35-83-67(108)51-21-17-29-95(51)71(112)48(23-25-53(78)97)89-61(102)43(76)31-42-33-80-37-84-42;3-2(4,5)1(6)7/h33,37-41,43-51,58-60H,9-32,34-36,73-76H2,1-8H3,(H2,77,96)(H2,78,97)(H2,79,98)(H,80,84)(H,81,100)(H,82,99)(H,83,108)(H,85,101)(H,86,103)(H,87,107)(H,88,109)(H,89,102)(H,90,110)(H,91,104)(H,92,105)(H,93,106)(H,94,111)(H,113,114);(H,6,7)/t40-,41-,43-,44-,45-,46-,47-,48-,49+,50-,51-,58-,59-,60-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZHWRHXVGITJP-XEFRUYGVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

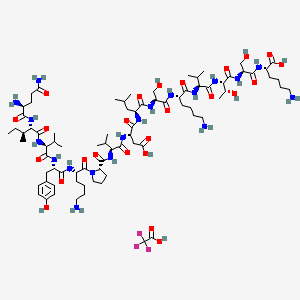

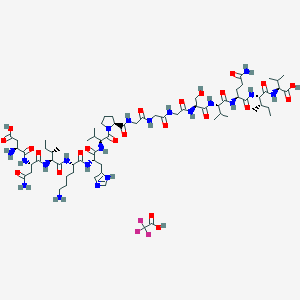

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CN=CN2)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H126F3N23O21 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1730.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tau Peptide (268-282) Trifluoroacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.